molecular formula C9H9BrO2 B2685409 2-(4-Bromophenyl)propanoic acid CAS No. 53086-53-6

2-(4-Bromophenyl)propanoic acid

Cat. No.: B2685409
CAS No.: 53086-53-6
M. Wt: 229.073
InChI Key: PFDBEACWLCHWRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)propanoic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid. This reaction is carried out in an aqueous medium, where bromine is used as the brominating agent. The reaction conditions are carefully controlled to ensure selective bromination at the para position of the phenyl ring, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the carboxylic acid group.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylpropanoic acids.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-(4-Bromomethyl)phenylpropionic acid
  • 3-(4-Bromophenyl)propionic acid
  • 2-(4-Chlorophenyl)propanoic acid

Comparison: 2-(4-Bromophenyl)propanoic acid is unique due to the presence of the bromine atom at the para position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-(4-Chlorophenyl)propanoic acid, the bromine atom imparts different electronic and steric effects, leading to distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBEACWLCHWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-53-6
Record name 2-(4-bromophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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CC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccc(Br)cc1
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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(4-bromophenyl)propanoate (2 g, 8.2 mmol) in tetrahydrofuran (30 mL) and water (20 mL) was added (1.2 g, 41 mmol) at room temperature, the mixture solution was stirred for 3 hours, then diluting with ethyl acetate (100 mL), and acidified with hydrochoric acid (6 M) to ph=3. The organic layer was dried over sodium sulfate, and concentrated to dry. The result residue 2-(4-bromophenyl)propanoic acid (2 g) was used directly for the next step without purification.
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